molecular formula C19H18IN5O5 B13742311 3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-nitro-2-benzoxazolinone hydriodide CAS No. 100037-08-9

3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-nitro-2-benzoxazolinone hydriodide

Katalognummer: B13742311
CAS-Nummer: 100037-08-9
Molekulargewicht: 523.3 g/mol
InChI-Schlüssel: WZYUIXDPKJTTMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-nitro-2-benzoxazolinone hydriodide is a complex organic compound that features a combination of imidazoline, benzoyl, and benzoxazolinone groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-nitro-2-benzoxazolinone hydriodide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazoline ring, leading to the formation of imidazole derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products

    Oxidation: Imidazole derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various functionalized benzoyl and benzoxazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry and homogeneous catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-nitro-2-benzoxazolinone hydriodide involves its interaction with specific molecular targets. The imidazoline ring can bind to alpha-2 adrenergic receptors, leading to various physiological effects such as vasoconstriction and reduced intraocular pressure . The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-nitro-2-benzoxazolinone hydriodide is unique due to its combination of imidazoline, benzoyl, and benzoxazolinone groups, which confer a distinct set of chemical and biological properties

Eigenschaften

CAS-Nummer

100037-08-9

Molekularformel

C19H18IN5O5

Molekulargewicht

523.3 g/mol

IUPAC-Name

3-[3-[4-(4,5-dihydro-1H-imidazol-1-ium-2-ylamino)phenyl]-3-oxopropyl]-6-nitro-1,3-benzoxazol-2-one;iodide

InChI

InChI=1S/C19H17N5O5.HI/c25-16(12-1-3-13(4-2-12)22-18-20-8-9-21-18)7-10-23-15-6-5-14(24(27)28)11-17(15)29-19(23)26;/h1-6,11H,7-10H2,(H2,20,21,22);1H

InChI-Schlüssel

WZYUIXDPKJTTMP-UHFFFAOYSA-N

Kanonische SMILES

C1CN=C([NH2+]1)NC2=CC=C(C=C2)C(=O)CCN3C4=C(C=C(C=C4)[N+](=O)[O-])OC3=O.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.